5-Ethoxy-1,3-benzothiazole-2-sulfonamide
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Overview
Description
5-Ethoxy-1,3-benzothiazole-2-sulfonamide is a sulfonamide derivative known for its role as a carbonic anhydrase inhibitor. This compound has been utilized in various medical applications, particularly in the treatment of glaucoma and as a diuretic. Its chemical structure features a benzothiazole ring substituted with an ethoxy group and a sulfonamide group, which contributes to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,3-benzothiazole-2-sulfonamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with ethyl chloroformate to form the benzothiazole ring.
Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution with Ethoxy Group: Finally, the sulfonyl chloride intermediate is treated with ethyl alcohol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1,3-benzothiazole-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted benzothiazole sulfonamides.
Scientific Research Applications
5-Ethoxy-1,3-benzothiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes.
Medicine: Employed in the treatment of glaucoma, epilepsy, and as a diuretic.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The primary mechanism of action of 5-Ethoxy-1,3-benzothiazole-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes facilitate the reversible hydration of carbon dioxide and play a vital role in maintaining acid-base balance in tissues. By inhibiting these enzymes, the compound reduces the reabsorption of bicarbonate, sodium, and water in the kidneys, leading to increased urine output. In the eye, it decreases the production of aqueous humor, thereby reducing intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and as a diuretic.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: A topical carbonic anhydrase inhibitor used specifically for ocular applications.
Uniqueness
5-Ethoxy-1,3-benzothiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and exert its effects more efficiently compared to other similar compounds .
Properties
CAS No. |
35203-92-0 |
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Molecular Formula |
C9H10N2O3S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-ethoxy-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-8-7(5-6)11-9(15-8)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI Key |
ZOSIQQJSILKSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
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